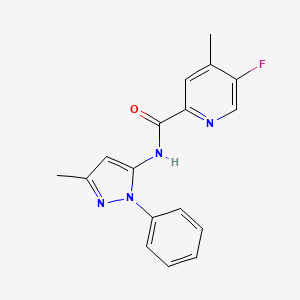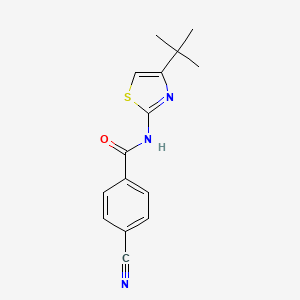
5-fluoro-4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrazole ring attached to a pyridine carboxamide structure. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Pyridine Carboxamide: The pyridine carboxamide moiety can be synthesized by reacting a pyridine derivative with an appropriate carboxylic acid derivative under coupling conditions using reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with different functional groups
科学的研究の応用
5-fluoro-4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-fluoro-4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
- 5-fluoro-3-phenyl-1H-pyrazole-4-carboxamide
- 4-methyl-1-phenyl-1H-pyrazole-5-carboxamide
- 5-fluoro-2-methyl-1H-pyrazole-4-carboxamide
Uniqueness
5-fluoro-4-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridine-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, while the pyrazole and pyridine moieties contribute to its diverse biological activities.
特性
IUPAC Name |
5-fluoro-4-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-8-15(19-10-14(11)18)17(23)20-16-9-12(2)21-22(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCOBPQWSHTOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2966037.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2966040.png)
![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)



![methyl 3-(2-methoxyethyl)-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2966052.png)
![7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2966053.png)
![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)


